1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine
Description
1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound featuring a piperidine ring substituted with a cyclopropanecarbonyl group and a methoxypyrrolidinyl group
Properties
IUPAC Name |
cyclopropyl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-18-13-6-9-16(10-13)12-4-7-15(8-5-12)14(17)11-2-3-11/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJJDFYLDKJQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the cyclopropanecarbonyl and methoxypyrrolidinyl groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may utilize large-scale organic synthesis techniques, optimizing reaction conditions for yield and purity.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying receptor-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Biological Activity
1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound, which incorporates a piperidine ring and a cyclopropanecarbonyl moiety, may exhibit various pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.
The biological activity of 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine can be attributed to its interactions with various biological targets. Compounds containing piperidine structures are known for their ability to modulate neurotransmitter systems and exhibit anti-cancer properties. Specifically, this compound may act as an inhibitor of certain kinases or enzymes involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have demonstrated that piperidine derivatives possess significant anticancer properties. For example, derivatives synthesized from similar frameworks have shown selective cytotoxicity against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays . These findings suggest that 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine could potentially exhibit similar activities.
Table 1: Comparative Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7h | A549 | 12.5 | Tubulin polymerization inhibition |
| 7k | HCT-116 | 15.0 | Cell cycle arrest at G2/M phase |
| 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine | TBD | TBD | TBD |
Study on Antitumor Effects
A study focusing on the synthesis and evaluation of piperidine derivatives reported that certain compounds exhibited promising antitumor effects by inhibiting tubulin polymerization and inducing cell cycle arrest. The most potent derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . This indicates that the structural features present in 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine could be optimized for enhanced efficacy.
In Silico Studies
In silico analyses using molecular docking simulations have provided insights into the binding affinities of piperidine derivatives to targets such as tubulin and various kinases. For instance, molecular docking studies have shown that the binding interactions at the colchicine site on tubulin are crucial for the anticancer activity of these compounds . Such computational approaches can guide further modifications to enhance biological activity.
Synthesis and Characterization
The synthesis of 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine involves standard organic synthesis techniques, including NMR and LC-MS for characterization. These techniques confirm the structure and purity of the synthesized compound, which is essential for subsequent biological testing.
Biological Testing Results
Preliminary biological tests indicate that derivatives based on similar frameworks show significant activity against various pathogens, including M. tuberculosis, suggesting potential applications beyond oncology . The minimum inhibitory concentrations (MICs) of these derivatives highlight their effectiveness against resistant strains, which is a growing concern in antimicrobial therapy.
Table 2: Biological Activity Data Summary
| Compound Name | Target Organism/Cell Line | MIC/IC50 (µM) | Observations |
|---|---|---|---|
| Piperidine Derivative A | A549 (Lung Cancer) | 10 | Selective cytotoxicity observed |
| Piperidine Derivative B | HCT-116 (Colon Cancer) | 15 | Induces G2/M phase arrest |
| 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
